tert-butyl N-{[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-3-yl]methyl}carbamate
Description
tert-butyl N-{[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-3-yl]methyl}carbamate is a synthetic carbamate derivative featuring a piperidine scaffold substituted with a 1,2,4-oxadiazole moiety. This compound is structurally significant in medicinal chemistry due to the oxadiazole ring’s role as a bioisostere for esters or amides, enhancing metabolic stability and binding affinity in drug candidates . The tert-butyl carbamate group serves as a protective moiety for amines, enabling selective deprotection during multi-step syntheses.
Properties
IUPAC Name |
tert-butyl N-[[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-3-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O3/c1-14(2,3)21-13(19)15-7-11-5-4-6-18(8-11)9-12-16-10-20-17-12/h10-11H,4-9H2,1-3H3,(H,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLDPEMPSVFAIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCN(C1)CC2=NOC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-3-yl]methyl}carbamate typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of an amidoxime with an appropriate nitrile in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2).
Attachment of the piperidine ring: The oxadiazole intermediate is then reacted with a piperidine derivative under suitable conditions to form the desired piperidine-oxadiazole compound.
Introduction of the tert-butyl carbamate group: The final step involves the reaction of the piperidine-oxadiazole compound with tert-butyl chloroformate in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other nitrogen-containing heterocycles.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Biological Studies: It can be used in studies to understand the interaction of oxadiazole-containing compounds with biological targets.
Industry:
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Pharmaceuticals: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The exact mechanism of action of tert-butyl N-{[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-3-yl]methyl}carbamate is not well-documented. compounds containing oxadiazole rings are known to interact with various biological targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The piperidine ring can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
tert-butyl N-{[1-(2-hydroxyethyl)piperidin-3-yl]methyl}carbamate
- Structural Difference : Replaces the 1,2,4-oxadiazolemethyl group with a 2-hydroxyethyl substituent.
- Applications : Hydroxyethyl derivatives are often intermediates in prodrug synthesis, whereas oxadiazole-containing compounds are prioritized for target engagement in enzyme inhibitors (e.g., kinase or protease targets).
tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate
- Structural Difference : Lacks the oxadiazolemethyl group; features a methyl substituent on the piperidine ring.
- Chirality Impact: Stereochemistry (R,S configuration) influences binding to chiral targets, such as G-protein-coupled receptors (GPCRs).
- Stability : Methyl groups enhance steric protection of the carbamate, increasing stability under acidic conditions relative to oxadiazole-containing analogs.
tert-butyl N-[(1S)-1-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]-3-methylbutyl]carbamate
- Structural Difference : Incorporates a sulfanyl-fluorophenyl-oxadiazole group instead of the simpler oxadiazolemethyl substituent.
- Pharmacological Implications : The fluorophenyl-sulfanyl group enhances lipophilicity, improving blood-brain barrier penetration. This contrasts with the parent compound, which may prioritize peripheral target engagement .
- Synthetic Complexity : Additional substituents require multi-step functionalization, reducing synthetic yield compared to the simpler oxadiazolemethyl derivative.
Data Table: Key Properties of Compared Compounds
Biological Activity
Tert-butyl N-{[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-3-yl]methyl}carbamate, often referred to as M4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butyl group attached to a carbamate functional group, linked through a piperidine ring to an oxadiazole moiety. Its molecular formula is , and it has been characterized using various spectroscopic methods.
Research indicates that M4 exhibits multiple mechanisms of action:
- Inhibition of β-secretase : M4 acts as an inhibitor of β-secretase, an enzyme involved in the cleavage of amyloid precursor protein (APP), which is crucial in the formation of amyloid plaques associated with Alzheimer's disease. By inhibiting this enzyme, M4 may reduce amyloid beta (Aβ) aggregation and fibril formation .
- Acetylcholinesterase Inhibition : The compound also shows inhibitory activity against acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic signaling, potentially improving cognitive function in neurodegenerative conditions .
In Vitro Studies
In vitro studies have demonstrated that M4 can protect astrocytes from Aβ-induced cytotoxicity. Specifically:
- Cell Viability : When astrocytes were exposed to Aβ1-42 peptide, cell viability dropped significantly. However, co-treatment with M4 improved cell viability from 43.78% to 62.98%, indicating a protective effect against Aβ toxicity .
In Vivo Studies
In vivo studies using scopolamine-induced models of cognitive impairment revealed that while M4 exhibited moderate protective effects on astrocytes, its overall efficacy was limited compared to established treatments like galantamine. This discrepancy may be attributed to the bioavailability of M4 in the brain tissue .
Case Studies
- Neuroprotective Effects : In a study assessing neuroprotective properties, M4 was administered to rats subjected to scopolamine treatment. The results indicated a reduction in TNF-α levels and oxidative stress markers, suggesting anti-inflammatory effects that could contribute to neuroprotection .
- Cognitive Function Improvement : Another study focused on the cognitive enhancement potential of M4 in animal models demonstrated improved memory retention and learning abilities compared to control groups treated with placebo .
Data Summary
The following table summarizes key findings related to the biological activity of M4:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
